molecular formula C12H9N3O B12110018 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole

3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole

Cat. No.: B12110018
M. Wt: 211.22 g/mol
InChI Key: POZTVAYJBZIQQT-UHFFFAOYSA-N
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Description

5-(2-furyl)-3-phenyl-1H-1,2,4-triazole: is a heterocyclic compound that contains a furan ring and a triazole ring. This compound is of significant interest in the field of organic chemistry due to its unique structural features and potential applications in various scientific domains. The presence of both furan and triazole rings in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-furylhydrazine with benzoyl chloride to form the corresponding hydrazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-(2-furyl)-3-phenyl-1H-1,2,4-triazole may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to accelerate the reaction. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve product purity. The scalability of these methods allows for the large-scale production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-3-phenyl-1H-1,2,4-triazole undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-furyl)-3-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential ligand for metal-based catalysts. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(2-furyl)-1H-1,2,4-triazole: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    3-phenyl-1H-1,2,4-triazole:

    5-(2-thienyl)-3-phenyl-1H-1,2,4-triazole: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.

Uniqueness

The combination of both furan and triazole rings in 5-(2-furyl)-3-phenyl-1H-1,2,4-triazole imparts unique chemical properties that are not present in similar compounds

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

5-(furan-2-yl)-3-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C12H9N3O/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H,(H,13,14,15)

InChI Key

POZTVAYJBZIQQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CO3

Origin of Product

United States

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